molecular formula C19H18FNO5S B2929086 1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one CAS No. 1448030-71-4

1'-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one

Cat. No.: B2929086
CAS No.: 1448030-71-4
M. Wt: 391.41
InChI Key: XVSVBXNKDFKTCC-UHFFFAOYSA-N
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Description

The compound “1’-((5-Fluoro-2-methoxyphenyl)sulfonyl)spiro[chroman-2,3’-pyrrolidin]-4-one” is a complex organic molecule. It contains a spiro[chroman-2,3’-pyrrolidin]-4-one moiety, which suggests it might have interesting biological activities. The presence of a sulfonyl group attached to a 5-fluoro-2-methoxyphenyl group could also contribute to its properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the spiro[chroman-2,3’-pyrrolidin]-4-one ring system, the introduction of the sulfonyl group, and the attachment of the 5-fluoro-2-methoxyphenyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a fused ring system. The spiro[chroman-2,3’-pyrrolidin]-4-one moiety would likely impart a rigid, three-dimensional structure to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The sulfonyl group could potentially undergo a variety of reactions, including substitution and elimination reactions. The spiro[chroman-2,3’-pyrrolidin]-4-one moiety might also participate in various reactions depending on the conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of various functional groups. For example, the presence of a sulfonyl group could potentially increase the compound’s polarity and solubility in polar solvents .

Scientific Research Applications

Synthetic Approaches and Chemical Properties

  • Synthetic Bacteriochlorins : A study introduces a molecular design that incorporates a spiro-piperidine unit, enhancing the tailoring of bacteriochlorins for potential applications in near-infrared absorbers, which could be indicative of methods to modify and improve the properties of related spiro compounds (Reddy et al., 2013).

  • Catalysis and Inhibition : Research on aminopyridyl/pyrazinyl-substituted spiro compounds highlights their role as potent and selective inhibitors for certain enzymes, suggesting a pathway for the application of similar spiro compounds in therapeutic contexts (Li et al., 2013).

  • Materials Science : The development of sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, aimed at fuel-cell applications, demonstrates the importance of structural modification in enhancing the performance of polymeric materials (Bae et al., 2009).

Medicinal Chemistry and Drug Design

  • Anticancer Agents : Modification of a compound by replacing the acetamide group with an alkylurea moiety led to derivatives with potent antiproliferative activities and reduced toxicity, indicating the potential for similar modifications in related spiro compounds to enhance therapeutic profiles (Wang et al., 2015).

  • Antimicrobial Activities : The synthesis and investigation of novel spiro compounds for antimicrobial activities reveal the potential for structural analogs of spiro compounds to serve as potent antimicrobial agents (Haddad et al., 2015).

Polymer Science

  • Polyimide Materials : Novel polyimides derived from spiro compounds have shown exceptional organosolubility and optical transparency, indicating their utility in applications requiring high-performance materials with specific optical properties (Zhang et al., 2010).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research with many potential applications in areas such as medicinal chemistry, materials science, and synthetic methodology. Future research could involve exploring the synthesis, properties, and potential applications of this compound .

Mechanism of Action

Mode of Action

The presence of the fluoro and methoxyphenyl groups suggests it may interact with its targets through hydrogen bonding or pi-pi stacking .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation, pain perception, and cellular growth .

Pharmacokinetics

The presence of the fluoro and methoxyphenyl groups may enhance its lipophilicity, potentially improving its absorption and distribution within the body

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without specific target or pathway information, it’s difficult to predict the potential effects of this compound .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity may be affected by the pH of its environment

Properties

IUPAC Name

1'-(5-fluoro-2-methoxyphenyl)sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO5S/c1-25-17-7-6-13(20)10-18(17)27(23,24)21-9-8-19(12-21)11-15(22)14-4-2-3-5-16(14)26-19/h2-7,10H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSVBXNKDFKTCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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